[(3-Phenylacryloyl)oxy]acetic acid
Description
[(3-Phenylacryloyl)oxy]acetic acid is a carboxylic acid derivative characterized by a phenylacryloyl group attached to an acetic acid backbone. Its IUPAC name derives from the substitution of the hydroxyl hydrogen in acetic acid with a 3-phenylacryloyloxy group.
Properties
CAS No. |
55435-46-6 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enoyloxy)acetic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-15-11(14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13) |
InChI Key |
VHJCPHFNUNRRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparison of [(3-Phenylacryloyl)oxy]acetic acid with structurally related compounds reveals key differences in functional groups and substituents, which influence their chemical behavior:
Key Observations :
- Carboxyl Group Reactivity : The -COOH group in [(3-Phenylacryloyl)oxy]acetic acid enables metal coordination, similar to ASBB’s uranium-binding mechanism via -COO⁻ groups .
- Aromatic Substituents : The phenylacryloyl group may enhance hydrophobic interactions or π-π stacking, differing from triclopyr’s chlorinated pyridine ring, which increases electronegativity .
- Porosity and Surface Area: Unlike ASBB, which relies on increased porosity (BET surface area: 86.0 m²/g) for adsorption, [(3-Phenylacryloyl)oxy]acetic acid’s non-porous structure limits its use in bulk adsorption but may favor molecular interactions .
Adsorption and Coordination Properties
ASBB’s uranium adsorption capacity (up to 97.8% removal at pH 6.0) is attributed to -COOH groups forming monodentate complexes with U(VI) . While [(3-Phenylacryloyl)oxy]acetic acid lacks porosity, its carboxyl group could similarly coordinate metals, though steric hindrance from the phenylacryloyl group may reduce accessibility. Comparatively, triclopyr’s chlorinated structure prioritizes solubility and bioactivity over adsorption .
Kinetic and Thermodynamic Behavior :
pH-Dependent Behavior
ASBB’s uranium adsorption peaks at pH 6.0, where -COO⁻ groups dominate . For [(3-Phenylacryloyl)oxy]acetic acid, the pKa of its carboxyl group (~2.5–3.5) suggests optimal coordination occurs in mildly acidic conditions, contrasting with triclopyr’s stability in broader pH ranges due to its pyridine ring .
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